4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Descripción general
Descripción
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, also known as BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It was first synthesized in 2008 and has since been studied extensively for its potential as an anticancer drug.
Mecanismo De Acción
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide inhibits both PI3K and mTOR, which are key signaling pathways involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. In addition, this compound has been shown to enhance the effectiveness of radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is its dual inhibition of PI3K and mTOR, which makes it a potentially effective treatment for a wide range of cancers. However, one limitation is its potential toxicity, which can limit its use in clinical settings.
Direcciones Futuras
Future research on 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide could focus on developing more targeted versions of the drug that can minimize toxicity while still maintaining its effectiveness. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and doxorubicin. In addition, this compound has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-19-11-8-12-22-23(19)26-25(32-22)27-24(29)20-13-15-21(16-14-20)33(30,31)28(4-2)17-18-9-6-5-7-10-18/h5-16H,3-4,17H2,1-2H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMZSSSAVKTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.